Desthiobiotin

Description

Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Dethiobiotin has been reported in Scaphyglottis livida with data available.

Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.

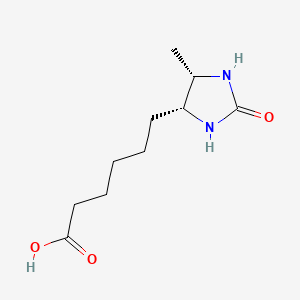

RN given refers to cpd without isomeric designation; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876136 | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

533-48-2, 636-20-4 | |

| Record name | Desthiobiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiobiotin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dethiobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESTHIOBIOTIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desthiobiotin structure and chemical properties

An In-depth Technical Guide to the Structure and Chemical Properties of Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sulfur-free analog of biotin (Vitamin H), has emerged as a pivotal tool in biotechnology and drug discovery, primarily due to its unique binding characteristics with streptavidin and its derivatives.[1] Unlike the nearly irreversible interaction between biotin and streptavidin, this compound offers a strong yet reversible binding, permitting the gentle elution of tagged biomolecules under physiological conditions.[2] This technical guide provides a comprehensive exploration of the core structure and chemical properties of this compound. It delves into the molecular intricacies that govern its functionality, compares its binding kinetics with biotin, outlines its synthesis, and details its practical applications, particularly in affinity chromatography. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this compound in their experimental workflows.

Introduction: The Advent of a Reversible Affinity Tag

The streptavidin-biotin interaction is one of the most robust non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd) in the femtomolar range.[1][3] This high-affinity interaction has been a cornerstone for numerous biotechnological applications, including immunoassays, affinity chromatography, and cellular imaging.[3] However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the captured molecule in its native, functional state is desired.[1] Harsh, denaturing conditions are often required to disrupt the biotin-streptavidin complex, which can compromise the integrity of the purified biomolecules.[2]

To address this limitation, this compound was introduced as a compelling alternative.[4] As a structural analog of biotin lacking the sulfur atom in its thiophene ring, this compound exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1][5] This reduced affinity is the key to its utility, enabling the competitive elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[1][2] This "soft-release" mechanism preserves the biological activity of the eluted molecules, making this compound an invaluable tool for applications such as the purification of protein complexes for downstream functional and structural analyses.[2]

Molecular Structure and Chemical Properties

A thorough understanding of the molecular structure and chemical properties of this compound is fundamental to its effective application.

Chemical Structure

This compound, chemically known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, is a monocarboxylic acid and a member of the urea and imidazolidinone families.[6][7] Its structure is characterized by a valeric acid side chain attached to an imidazolidinone ring. The key distinction from biotin is the absence of the sulfur atom, which is replaced by two hydrogen atoms in the tetrahydrothiophene ring structure of biotin.[1]

Diagram: Structural Comparison of this compound and Biotin

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Intermediate in Biotin Metabolism

Desthiobiotin, a sulfur-free analog of biotin (Vitamin B7), holds a significant place in the landscape of biochemistry and biotechnology. Initially identified as a growth factor for yeast, its role has evolved from a curious vitamer to an indispensable tool in modern life sciences research. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound, offering insights into its historical context, detailed synthetic methodologies, and its pivotal applications in drug development and beyond.

Part 1: The Discovery of a Biotin Precursor

The story of this compound is intrinsically linked to the elucidation of the biotin biosynthetic pathway. In the early 1940s, extensive research was underway to understand the nutritional requirements of various microorganisms. Scientists observed that certain yeast strains could utilize a substance other than biotin for growth. This led to the discovery of a "biotin vitamer," a compound that could be converted into biotin by some organisms.

In 1943, a seminal paper by Melville, Dittmer, Brown, and du Vigneaud first described the isolation and characterization of this vitamer, which they named this compound.[1] Their work demonstrated that this compound could support the growth of Saccharomyces cerevisiae but not Lactobacillus casei, providing an early indication of its role as a metabolic precursor.[2] Subsequent studies by Tatum in 1945 further solidified the position of this compound as a key intermediate in the biosynthesis of biotin.[3] These early investigations laid the groundwork for understanding the intricate enzymatic machinery responsible for biotin synthesis in microorganisms.

The established biosynthetic pathway, primarily elucidated through studies in Escherichia coli, begins with pimelic acid and proceeds through several intermediates, including 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA), before the formation of this compound.[4][5] The final step in biotin synthesis is the insertion of a sulfur atom into the this compound molecule.[5]

Part 2: The Synthesis of this compound: From Classic Chemistry to Biocatalysis

The ability to synthesize this compound has been crucial for both studying its biological function and harnessing its properties for biotechnological applications. Both chemical and enzymatic routes have been developed, each with its own advantages and rationale.

Chemical Synthesis: A Foundational Approach

The first reported chemical synthesis of dl-desthiobiotin was a landmark achievement by Duschinsky and Dolan in 1945, published in the Journal of the American Chemical Society.[6][7] This classic synthesis provided a means to produce this compound in the laboratory, enabling further research into its properties and biological activity.

Caption: A simplified workflow of a classic chemical synthesis approach to dl-desthiobiotin.

A detailed protocol, adapted from the principles of early synthetic organic chemistry, is outlined below. It is important to note that modern synthetic methods may offer improved yields and stereoselectivity.

Experimental Protocol: A Representative Chemical Synthesis

-

Preparation of Pimelic Acid Derivative: Pimelic acid is converted to a more reactive derivative, such as an acid chloride or ester, to facilitate subsequent reactions.

-

Introduction of Amino Groups: The pimelic acid derivative is reacted with a source of ammonia to introduce the two amino groups, forming a diamino-dicarboxylic acid derivative.

-

Formation of the Imidazolidone Ring: The diamino compound is then cyclized to form the characteristic five-membered imidazolidone ring of this compound. This is often achieved through the use of phosgene or a phosgene equivalent.

-

Purification: The final product, dl-desthiobiotin, is purified from the reaction mixture using techniques such as crystallization and chromatography.

The choice of reagents and reaction conditions is critical to the success of the synthesis. For example, the use of phosgene requires careful handling due to its toxicity, and the cyclization step often requires elevated temperatures to proceed efficiently. The overall yield of these early methods was often modest, and the product was a racemic mixture (dl-desthiobiotin), meaning it contained both the biologically active d-enantiomer and the inactive l-enantiomer.

Modern synthetic chemistry has seen the development of more sophisticated, enantioselective syntheses of d-desthiobiotin, often employing chiral starting materials or catalysts to produce the desired stereoisomer with high purity.

Enzymatic Synthesis: Nature's Elegant Solution

The biosynthesis of this compound in microorganisms offers a highly efficient and stereospecific route to the d-enantiomer. The key enzyme in this process is This compound synthase (DTBS) , which catalyzes the formation of the imidazolidone ring.

The enzymatic reaction utilizes 7,8-diaminopelargonic acid (DAPA) as the substrate and bicarbonate as the source of the carbonyl carbon.[4][8] The reaction is ATP-dependent, highlighting the energy investment required for this biosynthetic step.

Caption: The enzymatic conversion of DAPA to d-desthiobiotin by this compound synthase.

Key Mechanistic Insights of this compound Synthase:

The reaction mechanism of this compound synthase is a fascinating example of enzyme catalysis. It is believed to proceed through the formation of a carbamate intermediate, which is then phosphorylated by ATP to form a reactive carbamoyl phosphate. This intermediate subsequently undergoes an intramolecular cyclization to form the imidazolidone ring of this compound, with the release of ADP and inorganic phosphate. The stereospecificity of the enzyme ensures the exclusive formation of the biologically active d-desthiobiotin.

Experimental Protocol: In Vitro Enzymatic Synthesis of d-Desthiobiotin

-

Enzyme Preparation: this compound synthase can be overexpressed in a suitable host organism, such as E. coli, and purified using standard protein purification techniques.

-

Reaction Mixture: A typical reaction mixture would contain the purified this compound synthase, the substrate 7,8-diaminopelargonic acid, ATP, magnesium ions (as a cofactor for ATP), and a bicarbonate buffer to provide the carbonyl source.

-

Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme's activity.

-

Product Analysis and Purification: The formation of d-desthiobiotin can be monitored using techniques such as HPLC. The product can then be purified from the reaction mixture.

Part 3: Biological Significance and Modern Applications

While its role as a biotin precursor is fundamental, the unique properties of this compound have led to its widespread use in modern biotechnology, particularly in the realm of affinity purification.

The this compound-Streptavidin Interaction: A Reversible Bond

The discovery of the high-affinity interaction between biotin and the protein streptavidin (or avidin) revolutionized many areas of molecular biology. However, the strength of this interaction (with a dissociation constant, Kd, in the femtomolar range) makes the elution of biotinylated molecules from streptavidin matrices difficult, often requiring harsh, denaturing conditions.

This compound, lacking the sulfur atom, binds to streptavidin with a significantly lower affinity (Kd in the nanomolar to low micromolar range).[9] This weaker, yet still specific, interaction is readily reversible. Biotinylated molecules can be gently eluted from a streptavidin column by competition with an excess of free biotin under physiological conditions. This "soft-release" characteristic is a major advantage in applications where the integrity and function of the purified molecule are paramount.

Caption: Comparison of elution conditions for this compound and biotin-based affinity purification.

Applications in Drug Development and Research

The reversible binding of this compound has made it a valuable tool in various research and drug development applications:

-

Protein Purification: this compound is widely used for the purification of recombinant proteins. By engineering a protein with a tag that can be specifically biotinylated, the protein can be easily purified from a complex mixture using streptavidin affinity chromatography and then gently eluted.

-

Pull-Down Assays: In drug discovery, this compound is used in pull-down assays to identify the cellular targets of small molecule drugs. The drug is derivatized with this compound, incubated with cell lysates, and the drug-protein complexes are captured on streptavidin beads. The gentle elution allows for the identification of interacting proteins by mass spectrometry.

-

Cell and Protein Labeling: this compound can be chemically attached to various biomolecules, such as antibodies and nucleic acids, for detection and isolation purposes.[10]

Table 1: Comparison of Biotin and this compound in Affinity Applications

| Feature | Biotin | This compound | Rationale for Choice |

| Binding Affinity (Kd) | Femtomolar (very strong) | Nanomolar to Micromolar (strong but reversible) | This compound is preferred for applications requiring gentle elution and recovery of functional biomolecules. |

| Elution Conditions | Harsh (e.g., low pH, denaturants) | Gentle (competitive elution with free biotin) | Preserves the native conformation and activity of the purified molecule. |

| Applications | Stable immobilization, detection | Reversible capture, purification of functional proteins, pull-down assays | The choice depends on whether a permanent or a reversible interaction is desired. |

Conclusion: A Molecule of Enduring Importance

From its humble beginnings as a yeast growth factor to its current status as a sophisticated tool in biotechnology, this compound has had a remarkable journey. Its discovery was a key step in unraveling the complexities of biotin biosynthesis, and its synthesis has enabled a deeper understanding of its biological role. Today, the unique properties of the this compound-streptavidin interaction have cemented its place as an invaluable reagent in the toolkit of researchers, scientists, and drug development professionals. As the quest for more precise and gentle methods in life sciences continues, the utility and importance of this compound are poised to grow even further.

References

- 1. Biotin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of this compound from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Reversible Embrace: A Technical Guide to the Desthiobiotin-Streptavidin Interaction for Advanced Research and Drug Development

In the landscape of molecular biology and drug discovery, the ability to selectively capture and release target molecules is paramount. While the biotin-streptavidin interaction has long been the gold standard for high-affinity capture, its near-irreversible nature presents significant challenges for applications requiring the recovery of viable biomolecules. This guide delves into the nuanced and highly advantageous alternative: the desthiobiotin-streptavidin interaction. We will explore the fundamental principles governing this interaction, provide quantitative comparisons, and detail field-proven protocols to empower researchers, scientists, and drug development professionals to harness its full potential for gentle and efficient purification and analysis.

Beyond Irreversibility: The Case for a Tunable Affinity System

The streptavidin-biotin complex boasts one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This extraordinary affinity is the bedrock of numerous applications, from immunoassays to cellular imaging.[3][4] However, this same strength becomes a liability when the goal is to recover the captured molecule in its native, functional state. Elution often requires harsh, denaturing conditions, such as extreme pH or boiling in detergents, which can irreversibly damage the target protein or complex.[5][6]

This compound, a sulfur-lacking analog of biotin, offers a compelling solution.[4][7] By removing the sulfur atom from the thiophene ring, the binding affinity to streptavidin is significantly yet controllably reduced.[4] This results in a stable interaction sufficient for robust capture, but one that can be readily reversed under mild, physiological conditions, typically through competitive elution with an excess of free biotin.[5][7] This reversible binding is the cornerstone of its utility in applications like affinity purification of protein complexes for downstream analysis.[4][5]

A Tale of Two Affinities: A Quantitative and Mechanistic Comparison

The critical difference between biotin and this compound lies in their binding kinetics and thermodynamics. The interaction is governed by the association rate constant (k-on) and the dissociation rate constant (k-off), with the ratio of these constants defining the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[3]

| Ligand | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (M) |

| Biotin | ~1 x 10⁸ | ~1 x 10⁻⁶ | ~10⁻¹⁴ - 10⁻¹⁵ |

| This compound | Slower than biotin | Significantly faster than biotin | ~10⁻¹¹ - 10⁻¹³ |

Note: The exact Kd values can vary depending on experimental conditions such as temperature, pH, and the specific streptavidin variant used.[4]

The structural basis for this difference in affinity lies in the network of hydrogen bonds and van der Waals forces within streptavidin's deep binding pocket.[4][8] Biotin's thiophene ring sulfur atom participates in a crucial hydrogen bond with a threonine residue (Thr90) in the binding pocket.[8] The absence of this sulfur atom in this compound weakens the overall interaction, leading to a faster dissociation rate.[4][8] The flexible valeric acid side chain, common to both molecules, contributes significantly to the binding energy through various interactions, including CH-π and CH-O hydrogen bonds.[8][9]

Visualizing the Interaction Dynamics

The following diagram illustrates the key structural difference and its impact on the interaction with the streptavidin binding pocket.

Caption: Structural comparison of biotin and this compound binding to streptavidin.

Field-Proven Methodologies: Harnessing the this compound-Streptavidin System

The reversible nature of the this compound-streptavidin interaction lends itself to a variety of applications, most notably in affinity purification and pull-down assays.

Affinity Purification of Desthiobiotinylated Proteins

This protocol outlines a general workflow for the capture and gentle elution of a this compound-tagged protein of interest.

-

Immobilization of Streptavidin:

-

Use pre-packed streptavidin-agarose or streptavidin-magnetic beads.[5]

-

Equilibrate the beads with a suitable binding buffer (e.g., PBS, pH 7.4).

-

-

Binding of Desthiobiotinylated Protein:

-

Incubate the cell lysate or protein solution containing the desthiobiotinylated target with the equilibrated streptavidin beads.[5] The incubation time and temperature should be optimized for the specific interaction.

-

-

Washing:

-

Wash the beads extensively with the binding buffer, potentially including a mild non-ionic detergent (e.g., 0.05% Tween-20), to remove non-specifically bound proteins.[10]

-

-

Gentle Elution:

-

Elute the bound protein by incubating the beads with a buffer containing an excess of free biotin (e.g., 2-10 mM biotin in binding buffer).[5][7] The competitive displacement by biotin will release the desthiobiotinylated protein.[7]

-

Alternatively, for some applications, elution can be achieved by incubating in distilled water at elevated temperatures (e.g., 95°C for 10 minutes), though this is more common for oligonucleotides.[6]

-

-

Analysis:

-

Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.

-

Caption: Affinity purification workflow using the this compound-streptavidin system.

Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters.[3][4]

-

Immobilization:

-

Immobilize streptavidin on the surface of a sensor chip, for example, through amine coupling to a CM5 chip or by using a pre-functionalized streptavidin chip.[3]

-

-

Analyte Injection:

-

Inject a series of known concentrations of this compound (the analyte) over the sensor surface.[3]

-

-

Association Phase:

-

Monitor the binding of this compound to the immobilized streptavidin as an increase in the SPR signal (response units) over time.[3]

-

-

Dissociation Phase:

-

Replace the analyte solution with a buffer-only solution and monitor the dissociation of this compound from the streptavidin as a decrease in the SPR signal.[3]

-

-

Data Analysis:

Caption: A representative SPR sensorgram illustrating association and dissociation phases.

Concluding Remarks: Selecting the Appropriate Tool for the Task

The choice between the robust, near-irreversible biotin-streptavidin interaction and the tunable, reversible this compound-streptavidin system is dictated by the specific experimental requirements. For applications demanding an exceptionally stable linkage, such as in certain imaging modalities or when immobilizing a molecule for long-term study, the high affinity of biotin remains unparalleled.[3] However, for the vast and growing number of applications that necessitate the recovery of a target molecule in its native, functional state—a cornerstone of modern proteomics and drug discovery—the this compound-streptavidin interaction offers a clear and decisive advantage.[4] Its gentle elution conditions preserve the integrity of delicate protein complexes, enabling more accurate and meaningful downstream analysis. As research continues to trend towards more nuanced and functional studies, the strategic application of the this compound-streptavidin system will undoubtedly play an increasingly vital role.

References

- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Affinity Ligand [biosyn.com]

- 7. interchim.fr [interchim.fr]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Desthiobiotin: A Reversible Affinity System for Advanced Protein Capture and Elution

Foreword: Beyond the Biotin Bottleneck

For decades, the biotin-streptavidin interaction has been a cornerstone of biological research, offering an unparalleled combination of high affinity and specificity. This robust pairing has empowered countless discoveries in protein purification, immunoassays, and cellular imaging. However, the very strength of this bond, with a dissociation constant (Kd) in the femtomolar range, presents a significant limitation: the near-irreversibility of the interaction. Elution of biotinylated molecules from a streptavidin matrix often necessitates harsh, denaturing conditions that can compromise the structure, function, and downstream utility of the target protein and its interacting partners.

This technical guide delves into a powerful and elegant solution to this challenge: desthiobiotin. As a sulfur-less analog of biotin, this compound offers a "just right" affinity for streptavidin – strong enough for efficient capture, yet gentle enough for reversible binding. This unique characteristic opens the door to a new realm of possibilities for isolating and studying proteins in their native, functional states. Here, we will explore the core principles of the this compound-streptavidin system, provide detailed experimental protocols, and showcase its application in cutting-edge research and drug development.

The Principle of Reversible Affinity: A Tale of Two Molecules

The fundamental difference between biotin and this compound lies in their chemical structures and the resulting binding kinetics with streptavidin. Biotin's bicyclic ring structure, including a thiophene ring, fits perfectly into a deep binding pocket on the streptavidin tetramer, forming multiple hydrogen bonds and van der Waals interactions. This extensive network of interactions results in an extremely slow dissociation rate, making the bond practically irreversible under physiological conditions.[1][2]

This compound, lacking the sulfur atom in its thiophene ring, interacts with the same binding pocket on streptavidin but with a significantly reduced affinity.[3] This is reflected in a much higher dissociation constant (Kd), indicating a less stable complex.[4][5] This seemingly subtle molecular change is the key to its utility, enabling the gentle elution of this compound-tagged molecules through competitive displacement with free biotin.[6][7]

| Ligand | Streptavidin Binding Affinity (Kd) | Key Characteristics | Elution Conditions |

| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M[4] | Near-irreversible binding, extremely stable | Harsh, denaturing conditions (e.g., low pH, boiling in SDS) |

| This compound | ~10⁻⁹ - 10⁻¹¹ M[4][5] | Strong but reversible binding, gentle elution | Mild, physiological conditions (competitive elution with free biotin) |

Table 1: A Comparative Overview of Biotin and this compound

The practical implication of this difference is profound. While biotin-streptavidin affinity chromatography often yields highly pure protein, the harsh elution methods can denature the protein, disrupt protein-protein interactions, and render it unsuitable for functional assays or structural studies. In contrast, the this compound system allows for the recovery of intact, functional proteins and protein complexes, making it an ideal choice for applications such as:

-

Purification of labile proteins and multi-protein complexes.

-

Pull-down assays to identify protein-protein or protein-nucleic acid interactions. [8]

-

Cell surface protein labeling and isolation. [9]

-

Reversible immobilization of biomolecules for interaction studies.

Experimental Workflows: From Labeling to Elution

The successful implementation of the this compound system relies on a well-defined and optimized workflow. Here, we provide detailed, step-by-step methodologies for the two core processes: protein labeling with an amine-reactive this compound derivative and the subsequent affinity purification.

Protein Labeling with NHS-Desthiobiotin

N-hydroxysuccinimide (NHS) esters of this compound are commonly used to label proteins by forming stable amide bonds with primary amines (the N-terminus and the side chain of lysine residues).[3]

Diagram of the Labeling and Purification Workflow:

Caption: Workflow for labeling and purifying proteins using NHS-desthiobiotin.

Protocol 2.1: Labeling of a Protein with NHS-LC-Desthiobiotin

This protocol is a general guideline and may require optimization based on the specific protein and its concentration.

Materials:

-

Protein of interest (0.1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-LC-Desthiobiotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-LC-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Reaction Setup:

-

Calculate the required volume of the 10 mM NHS-LC-Desthiobiotin solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a good starting point.

-

Add the calculated volume of the this compound solution to the protein solution.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize protein degradation.

-

Quenching (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Removal of Excess Label: Remove non-reacted this compound and reaction byproducts using a desalting column according to the manufacturer's instructions. The labeled protein is now ready for affinity purification.

Causality Behind Experimental Choices:

-

Amine-Free Buffer: The use of a buffer devoid of primary amines is critical to prevent the NHS-ester from reacting with the buffer components instead of the target protein.

-

pH 7.2-8.0: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.

-

Molar Excess: Optimizing the molar ratio of the labeling reagent to the protein is crucial. Too little reagent will result in inefficient labeling, while too much can lead to protein precipitation or modification of critical residues, potentially affecting protein function.

This compound-Streptavidin Affinity Chromatography

This protocol describes the capture of a this compound-labeled protein using streptavidin-agarose beads and its subsequent elution with free biotin.

Diagram of the Affinity Chromatography Process:

Caption: The three main stages of this compound affinity chromatography.

Protocol 2.2: Affinity Purification of a this compound-Labeled Protein

Materials:

-

This compound-labeled protein sample

-

Streptavidin-agarose resin or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM Biotin, pH 7.4)

-

Empty chromatography column or magnetic stand

Procedure:

-

Resin Preparation:

-

Equilibrate the streptavidin resin by washing it three times with 5-10 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads between washes.[10]

-

-

Binding:

-

Add the this compound-labeled protein sample to the equilibrated resin.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for efficient binding.

-

-

Washing:

-

Collect the unbound fraction (flow-through).

-

Wash the resin extensively with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 wash steps.

-

-

Elution:

-

Add 1-2 bed volumes of Elution Buffer to the resin.

-

Incubate for 10-15 minutes at room temperature with gentle mixing. Repeat this step 2-3 times, collecting the eluate each time.[7]

-

Alternatively, for column chromatography, slowly pass 3-5 bed volumes of Elution Buffer over the column and collect the fractions.

-

-

Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE and Western blotting to assess the purity and yield of the target protein.

Self-Validating System and Troubleshooting:

-

Controls: Always include a negative control (e.g., an unlabeled protein lysate) to assess non-specific binding to the streptavidin resin.

-

Low Yield:

-

Inefficient Labeling: Verify the labeling efficiency using a method like the HABA assay. Optimize the molar excess of the this compound reagent.

-

Inefficient Binding: Increase the incubation time or the amount of streptavidin resin. Ensure the binding buffer conditions are optimal.

-

Inefficient Elution: Increase the concentration of free biotin in the elution buffer (up to 100 mM) or increase the elution incubation time.

-

-

High Background (Non-specific Binding):

-

Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).

-

Include a pre-clearing step by incubating the cell lysate with unconjugated beads before adding the streptavidin beads.

-

Applications in Drug Development and Discovery

The gentle and reversible nature of the this compound-streptavidin system makes it a valuable tool in various stages of the drug development pipeline.

Target Identification and Validation

Pull-down assays using a desthiobiotinylated small molecule probe are a powerful method for identifying the cellular targets of a drug candidate.[11] By incubating the probe with a cell lysate, the target protein(s) can be captured on streptavidin beads and subsequently eluted for identification by mass spectrometry. The mild elution conditions are crucial for preserving the integrity of the target protein and any associated binding partners, providing a more comprehensive picture of the drug's mechanism of action.

Case Study: Identification of Metalloprotein Targets

A study by Chakravarty et al. demonstrated the use of this compound-based probes to capture metalloproteins in their native states.[11] By designing probes with a metal-binding group and a this compound tag, they were able to selectively pull down carbonic anhydrase from a complex cell lysate while preserving its metal cofactor, a feat that would be challenging with traditional biotin-based methods.

Interactome Profiling and Pathway Analysis

Understanding the protein-protein interaction network of a drug target is essential for predicting its biological effects and potential off-target liabilities. Co-immunoprecipitation (Co-IP) experiments using a this compound-labeled antibody or a this compound-tagged bait protein allow for the isolation of protein complexes under near-physiological conditions.[6] The gentle elution ensures that even transient or weak interactions are preserved, providing a more complete map of the target's interactome.

Diagram of a this compound-Based Pull-Down Assay:

Caption: A schematic of a pull-down assay using a desthiobiotinylated bait molecule.

Conclusion: A Versatile Tool for Modern Protein Science

This compound has emerged as a powerful alternative to biotin, overcoming the significant limitation of irreversible binding. Its "tunable" affinity for streptavidin provides a unique balance of efficient capture and gentle release, enabling the isolation of proteins and protein complexes in their native, functional state. For researchers, scientists, and drug development professionals, the this compound system offers a more nuanced and versatile approach to a wide range of applications, from fundamental protein interaction studies to the identification and validation of novel drug targets. As the demand for high-quality, functional protein samples continues to grow, the adoption of this compound-based technologies is poised to accelerate discovery and innovation in the life sciences.

References

- 1. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 6. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]

- 7. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. epicypher.com [epicypher.com]

- 11. Pull-down of metalloproteins in their native states using this compound-based probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desthiobiotin for Protein Labeling

Abstract

The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of modern life sciences, enabling a vast array of applications from immunoassays to affinity purification. However, the near-irreversible nature of this bond presents a significant challenge when the recovery of the labeled molecule in its native state is desired. This guide introduces desthiobiotin, a sulfur-less analog of biotin, as a powerful alternative that offers a unique combination of strong, specific binding to streptavidin with the critical advantage of gentle, reversible elution. We will delve into the core principles of this compound chemistry, provide detailed protocols for protein labeling and purification, and offer expert insights into the practical application of this technology for researchers, scientists, and drug development professionals.

The Biotin-Streptavidin Interaction: A Double-Edged Sword

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2] This extraordinary affinity arises from a combination of hydrogen bonds, van der Waals forces, and the snug fit of biotin within a deep binding pocket of the streptavidin tetramer.[1] While this robust interaction is ideal for applications requiring a permanent linkage, it becomes a significant drawback when the goal is to isolate and recover a biotinylated protein or its interacting partners.

Eluting a biotinylated molecule from a streptavidin matrix requires harsh, denaturing conditions such as low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0), high concentrations of chaotropic agents (e.g., 6-8 M urea), or organic solvents.[3][4][5] These conditions can irreversibly denature the target protein, disrupt protein complexes, and render the purified material unsuitable for downstream functional assays.[6][7] This limitation has driven the need for an affinity system that retains the specificity of biotin-streptavidin binding but allows for the gentle release of the captured molecules.

This compound: A Reversible Alternative with High Affinity

This compound, a stable analog of biotin, provides an elegant solution to this challenge.[8][9] Structurally, this compound is a single-ring, sulfur-free version of biotin.[10][11][12] This seemingly minor modification has a profound impact on its interaction with streptavidin.

The Mechanism of Reversible Binding

The absence of the sulfur atom in the thiophene ring of this compound reduces its binding affinity for streptavidin compared to biotin.[1][13] While still a strong interaction with a dissociation constant in the nanomolar range (10⁻¹¹ M), it is several orders of magnitude weaker than the biotin-streptavidin bond.[2][10] This "sweet spot" of affinity is strong enough for efficient capture of this compound-labeled molecules but allows for gentle elution under non-denaturing conditions.[8][14] The release is typically achieved through competitive displacement with an excess of free biotin, which has a higher affinity for the binding sites on the streptavidin matrix.[15][16] This allows for the recovery of the target protein in its native, functional state.[1][14]

Caption: Comparison of Biotin vs. This compound Interaction with Streptavidin.

Quantitative Comparison of Binding Affinities

The key difference between biotin and this compound lies in their binding kinetics to streptavidin.[17] This can be quantitatively expressed by comparing their association rate constants (k-on), dissociation rate constants (k-off), and the resulting dissociation constants (Kd).

| Ligand | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (M) | Reference |

| Biotin | ~ 3 x 10⁷ | ~ 4 x 10⁻⁶ | ~ 1 x 10⁻¹³ - 10⁻¹⁵ | [2][10][17] |

| This compound | ~ 1.2 x 10⁵ | ~ 2.1 x 10⁻³ | ~ 1.7 x 10⁻⁸ - 10⁻¹¹ | [2][10][17] |

As the table illustrates, while the association rate of this compound is slower than that of biotin, its dissociation rate is significantly faster. This faster "off-rate" is the fundamental reason for the reversible nature of the this compound-streptavidin interaction, enabling the gentle elution protocols that are its hallmark.[17]

Experimental Protocols: A Practical Guide

Protein Labeling with NHS-Desthiobiotin

A common method for labeling proteins with this compound involves the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound.[10] NHS esters react efficiently with primary amines (-NH₂) present on the side chains of lysine residues and the N-terminus of a protein to form stable amide bonds.[10]

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Desthiobiotin (dissolved in DMSO or DMF)

-

Desalting column or dialysis cassette

Step-by-Step Protocol:

-

Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.[10]

-

NHS-Desthiobiotin Solution: Immediately before use, dissolve the NHS-Desthiobiotin in a small amount of anhydrous DMSO or DMF.[10]

-

Molar Ratio Calculation: Determine the optimal molar ratio of NHS-Desthiobiotin to protein. A starting point is often a 10- to 20-fold molar excess of the labeling reagent. This may need to be optimized for your specific protein.

-

Labeling Reaction: Add the calculated amount of NHS-Desthiobiotin solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Removal of Excess Reagent: Remove unreacted NHS-Desthiobiotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to prevent the free labeling reagent from binding to the streptavidin matrix in the subsequent purification step.

Affinity Purification of this compound-Labeled Proteins

Once the protein is labeled, it can be purified using a streptavidin-functionalized resin, such as streptavidin-agarose beads.[14]

Materials:

-

This compound-labeled protein sample

-

Streptavidin agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free d-biotin)

Step-by-Step Protocol:

-

Resin Equilibration: Equilibrate the streptavidin agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Add the this compound-labeled protein sample to the equilibrated resin. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for efficient capture.

-

Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer (containing free biotin) to the resin. Incubate for 30-60 minutes at room temperature with gentle mixing. The excess free biotin will compete with the this compound-labeled protein for the binding sites on the streptavidin, leading to the release of your target protein.[15][16]

-

Collection of Eluate: Pellet the resin and carefully collect the supernatant containing your purified, native protein.

-

Analysis: Analyze the eluted fractions by SDS-PAGE, Western blotting, or other relevant techniques to confirm the purity and identity of your protein.

Caption: Workflow for Affinity Purification using this compound.

Key Advantages and Applications in Research and Drug Development

The gentle elution conditions afforded by this compound offer significant advantages in a variety of applications:

-

Purification of Labile Proteins and Protein Complexes: this compound is ideal for the isolation of delicate proteins or multi-subunit protein complexes that would be denatured by the harsh elution methods required for traditional biotin-streptavidin affinity chromatography.[6][14]

-

Protein-Protein Interaction Studies: In pull-down assays, this compound allows for the isolation of protein interaction partners under physiological conditions, providing a more accurate representation of in vivo interactions.[18]

-

Mass Spectrometry: The gentle elution minimizes the co-purification of non-specific binders and endogenous biotinylated proteins, leading to cleaner samples for mass spectrometry analysis.[14][19]

-

Drug Discovery and Development: this compound can be used to immobilize proteins for screening assays or to purify target proteins for structural and functional studies, aiding in the drug development pipeline.[20][21]

Conclusion: A Versatile Tool for Modern Protein Science

This compound represents a significant advancement in affinity purification technology. By offering a balance between strong, specific binding and gentle, reversible elution, it overcomes a major limitation of the traditional biotin-streptavidin system. For researchers and drug development professionals working with sensitive proteins and protein complexes, this compound provides a reliable and efficient tool to isolate their molecules of interest while preserving their native structure and function. The adoption of this compound-based methods can lead to higher quality data, more successful experiments, and ultimately, a deeper understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 3. This compound Affinity Ligand [biosyn.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agrisera.com [agrisera.com]

- 6. Advances in gentle immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. interchim.fr [interchim.fr]

- 11. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epicypher.com [epicypher.com]

- 17. benchchem.com [benchchem.com]

- 18. Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. static1.squarespace.com [static1.squarespace.com]

Methodological & Application

Application Notes & Protocols: A Guide to Desthiobiotin Protein Labeling

Authored by: Senior Application Scientist

Abstract

The covalent modification of proteins with affinity tags is a cornerstone of modern biological research, enabling purification, detection, and immobilization. While the biotin-streptavidin interaction is renowned for its high affinity, its quasi-irreversible nature often necessitates harsh, denaturing conditions for elution, compromising the integrity of target proteins and their interactors. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but a moderately lower affinity, permitting gentle and efficient elution under native conditions using competitive displacement with free biotin.[1][2][3] This guide provides a comprehensive overview of the principles and a detailed, field-tested protocol for the efficient labeling of proteins with NHS-Desthiobiotin, tailored for researchers, scientists, and drug development professionals.

Introduction: The Power of Reversible Affinity

The strength of the biotin-streptavidin interaction (Dissociation Constant, Kd ≈ 10-15 M) is both its greatest asset and a significant liability.[4] While ideal for applications requiring a near-permanent linkage, it is suboptimal for protocols where recovery of the native, functional protein is the goal.[5][6] this compound circumvents this limitation. Lacking the sulfur atom of biotin's thiophene ring, it exhibits a Kd for streptavidin of approximately 10-11 M.[4][7] This four-order-of-magnitude difference in affinity is the key to its utility; it is strong enough for efficient capture while allowing for rapid and mild elution by competitive displacement with excess biotin.[1][7]

Key Advantages of this compound:

-

Gentle Elution: Preserves protein structure, function, and native protein-protein interactions.[1][6]

-

High Recovery: Efficiently recovers the target protein from streptavidin affinity matrices.

-

Reduced Background: Minimizes the co-purification of endogenously biotinylated proteins from biological samples.[7]

-

Versatility: Applicable for protein purification, pull-down assays, and cell surface labeling.[8][9]

The Chemistry of Amine-Reactive Labeling

The most common and straightforward method for protein labeling involves targeting primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chains of lysine (Lys) residues.[10] N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive chemical groups that form stable, covalent amide bonds with these primary amines under mild conditions.[11][12]

The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the ester carbonyl carbon of the NHS-Desthiobiotin reagent, leading to the formation of an amide bond and the release of the NHS leaving group.

Caption: NHS ester reaction with a protein's primary amine.

Protocol: Protein Labeling with NHS-Desthiobiotin

This protocol is a robust starting point for labeling proteins with primary amines. Optimization of the molar ratio of NHS-Desthiobiotin to protein may be necessary depending on the protein's characteristics and the desired degree of labeling.

Materials and Reagents

-

Protein of interest (5-20 mg/mL in an amine-free buffer)

-

NHS-Desthiobiotin (e.g., Vector Laboratories, Cat. No. CCT-1201)[7]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Alternatively, Phosphate-Buffered Saline (PBS), pH 7.2-7.4 can be used for longer incubations.[10][13] CRITICAL: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[12][14]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][3]

-

Desalting columns (e.g., spin columns) or dialysis cassettes for removal of excess label.

-

Microcentrifuge tubes

Step-by-Step Labeling Procedure

Step 1: Prepare Protein Sample

-

Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen Reaction Buffer.[13]

-

If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

Step 2: Prepare NHS-Desthiobiotin Stock Solution

-

NHS esters are moisture-sensitive.[12] Immediately before use, dissolve the NHS-Desthiobiotin powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1][10]

-

Unused reagent dissolved in anhydrous solvent can be stored at -20°C with a desiccant.[1]

Step 3: Calculate Molar Ratio and Reagent Volume

-

The molar excess of the labeling reagent is a critical parameter. A 5- to 20-fold molar excess of NHS-Desthiobiotin over the protein is a common starting point for optimization.[12]

-

Calculation:

-

Moles of Protein = (Protein weight [g]) / (Protein MW [ g/mol ])

-

Moles of NHS-Desthiobiotin needed = Moles of Protein × Desired Molar Excess

-

Volume of NHS-Desthiobiotin stock = (Moles needed [mol] × MW of NHS-Desthiobiotin [ g/mol ]) / (Stock concentration [g/L])

-

Step 4: Labeling Reaction

-

Add the calculated volume of the NHS-Desthiobiotin stock solution to the protein solution.

-

Mix thoroughly by gentle pipetting or vortexing. To avoid protein precipitation, ensure the final concentration of the organic solvent (DMSO/DMF) is minimal, typically below 10%.[12]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10][12] Reactions performed at a lower pH (e.g., 7.4) may require longer incubation times.[10]

Step 5: Removal of Excess Label

-

It is crucial to remove unreacted NHS-Desthiobiotin to prevent it from interfering with downstream applications.

-

Use a desalting spin column or dialysis against an appropriate buffer (e.g., PBS) to separate the labeled protein from the small molecule reagent.

Workflow and Application: Affinity Purification

The primary application of this compound labeling is for the gentle capture and release of proteins. The following workflow outlines a typical affinity purification experiment.

Caption: Workflow for purifying a this compound-labeled protein.

Protocol: Affinity Purification

-

Binding: Incubate the purified, this compound-labeled protein with streptavidin-conjugated magnetic beads or agarose resin for 1 hour at room temperature.[15]

-

Washing: Pellet the beads/resin and wash 3-5 times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove proteins that are not specifically bound.

-

Elution: Resuspend the beads/resin in a buffer containing an excess of free biotin (e.g., 50 mM Biotin in PBS). Incubate for 30-60 minutes to allow competitive displacement of the this compound-labeled protein.[6][15]

-

Collection: Pellet the beads/resin and collect the supernatant, which now contains your purified, native protein.

Quantitative Data & Troubleshooting

Binding Affinities and Elution Conditions

| Ligand | Kd for Streptavidin | Elution Conditions | Reference(s) |

| Biotin | ~10-15 M | Harsh, denaturing (e.g., 8M Guanidine-HCl, pH 1.5) | [4] |

| This compound | ~10-11 M | Mild, competitive (e.g., excess free biotin) | [1][4][7] |

Quantification of Labeling

Determining the degree of labeling (DOL), or the average number of this compound molecules per protein, is essential for reproducibility. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[16] HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated (or desthiobiotinylated) sample is added, it displaces the HABA, causing a decrease in absorbance that is proportional to the amount of label present.[16]

Troubleshooting Guide

| Problem | Potential Cause(s) | Solution(s) | Reference(s) |

| Low Labeling Efficiency | - Buffer contains primary amines (Tris, glycine).- Hydrolyzed NHS-Desthiobiotin reagent.- Suboptimal pH or reaction time. | - Use an amine-free buffer (PBS, Bicarbonate).- Prepare fresh NHS-Desthiobiotin solution in anhydrous solvent.- Ensure pH is 8.3-8.5. Increase incubation time or molar excess of reagent. | [12][13][14] |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is not soluble under reaction conditions. | - Keep final organic solvent concentration below 10%.- Perform labeling at a lower protein concentration. | [12] |

| Low Recovery from Affinity Resin | - Incomplete elution. | - Increase concentration of free biotin in elution buffer.- Increase elution time or perform multiple elution steps. | [6] |

| High Background (Non-specific binding) | - Insufficient washing.- Hydrophobic interactions with resin. | - Increase the number of wash steps.- Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash and binding buffers. | [15] |

References

- 1. interchim.fr [interchim.fr]

- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound NHS [nanocs.net]

- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glenresearch.com [glenresearch.com]

- 11. This compound-NHS ester_TargetMol [targetmol.com]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]

- 15. epicypher.com [epicypher.com]

- 16. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]

The Ascendancy of Desthiobiotin in Immunohistochemistry: A Guide to High-Fidelity, Reversible Detection

Introduction: Beyond the 'Golden Cage' of Biotin-Streptavidin

For decades, the biotin-streptavidin interaction has been a cornerstone of immunohistochemistry (IHC), prized for its exceptionally high affinity (Kd = 10-15 M), which has been instrumental in signal amplification for detecting low-abundance antigens.[1][2] This near-irreversible bond, however, can be a "golden cage," presenting significant challenges. A primary issue is the presence of endogenous biotin in tissues, particularly in metabolically active organs like the liver, kidney, and brain, which can lead to high background staining and false-positive results.[3][4][5] While blocking steps can mitigate this, they add complexity and may not be completely effective, especially after heat-induced epitope retrieval (HIER) which can unmask endogenous biotin.[3][6]

Enter desthiobiotin, a sulfur-free analog of biotin that offers a compelling and elegant solution.[7][8] this compound binds to streptavidin with high specificity but with a significantly lower affinity (Kd = 10-11 M) than biotin.[2][9] This crucial difference allows for a strong and stable interaction for detection purposes, yet enables gentle and efficient elution of the entire detection complex under mild conditions by competitive displacement with free biotin.[8][10] This reversible binding characteristic not only circumvents the persistent issue of endogenous biotin but also unlocks advanced applications such as multiplex IHC.[11][12]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and protocols for leveraging this compound in IHC, empowering them to achieve cleaner, more reliable, and quantifiable results.

The this compound Advantage: A Paradigm Shift in IHC Detection

The unique properties of this compound translate into several tangible benefits in the IHC workflow:

-

Reduced Background and Enhanced Specificity: By not being a naturally occurring vitamin, this compound-based systems are inherently free from the interference of endogenous biotin, leading to a significantly improved signal-to-noise ratio.[4] This is particularly advantageous in tissues known for high endogenous biotin content.[5]

-

Gentle Elution for Advanced Applications: The ability to gently strip the primary antibody and its detection complex allows for sequential rounds of staining on the same tissue section.[8][10] This is a critical enabler for multiplex IHC, allowing for the visualization of multiple markers in the same spatial context, which is invaluable for understanding complex biological systems like the tumor microenvironment.[11][13][14]

-

Simplified Protocols: The elimination of the endogenous biotin blocking step streamlines the IHC workflow, saving time and reducing the potential for variability.[5]

-

Preservation of Tissue Integrity: The mild elution conditions, typically a buffered solution of free biotin, preserve the morphology and antigenicity of the tissue, which is crucial for subsequent staining rounds in multiplex protocols.[15][16]

Core Protocol: this compound-Streptavidin Chromogenic IHC

This protocol outlines a standard workflow for single-plex chromogenic IHC using a this compound-based detection system on formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials and Reagents

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Endogenous peroxidase blocking solution (e.g., 3% H2O2 in methanol)

-

Protein blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBST)

-

Primary antibody (specific to the target antigen)

-

This compound-conjugated secondary antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Humidified chamber

-

Coplin jars or staining dishes

-

Microscope

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound-based IHC.

Step-by-Step Protocol

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Endogenous Peroxidase Blocking:

-

Protein Blocking:

-

Incubate sections with protein blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.[18]

-

-

Primary Antibody Incubation:

-

Drain the blocking buffer (do not rinse).

-

Apply the primary antibody, diluted to its optimal concentration in antibody diluent, to the sections.

-

Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBST: 3 changes, 5 minutes each.

-

Apply the this compound-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate in a humidified chamber for 30-60 minutes at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash slides with PBST: 3 changes, 5 minutes each.

-

Apply the Streptavidin-HRP conjugate.

-

Incubate in a humidified chamber for 30 minutes at room temperature.[20]

-

-

Chromogenic Development:

-

Wash slides with PBST: 3 changes, 5 minutes each.

-

Prepare the DAB substrate solution according to the manufacturer's protocol.

-

Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).

-

Stop the reaction by immersing the slides in distilled water.

-

-

Counterstaining:

-

Immerse slides in Hematoxylin for 1-2 minutes.[20]

-

Rinse gently with running tap water.

-

"Blue" the sections in a suitable buffer or tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[17]

-

Clear in xylene and coverslip with a permanent mounting medium.

-

Quantitative Data Summary

| Step | Reagent | Concentration / Dilution | Incubation Time | Temperature |

| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 20-30 min | 95-100°C |

| Peroxidase Block | Hydrogen Peroxide | 3% in Methanol | 10-15 min | Room Temp |

| Protein Block | Normal Serum | 5% | 30-60 min | Room Temp |

| Primary Antibody | - | Vendor Recommended | 1 hr - Overnight | RT or 4°C |

| Secondary Antibody | This compound-conjugate | Vendor Recommended | 30-60 min | Room Temp |

| Detection Reagent | Streptavidin-HRP | Vendor Recommended | 30 min | Room Temp |

| Substrate | DAB | Kit Instructions | 1-10 min | Room Temp |

| Counterstain | Hematoxylin | - | 1-2 min | Room Temp |

Advanced Application: Protocol for Multiplex IHC using this compound Elution

The true power of this compound is realized in multiplex IHC, enabling the sequential detection of multiple antigens on a single slide.

Elution Protocol

After the complete staining and imaging of the first antigen, the antibody-detection complex can be eluted as follows:

-

Prepare Elution Buffer: A common elution buffer consists of a high concentration of free biotin (e.g., 10-50 mM) in a suitable buffer like PBS.[15]

-

Elution Step:

-

Immerse the slides in the biotin elution buffer.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

-

Washing:

-

Wash the slides extensively with wash buffer (3-5 changes, 5 minutes each) to remove all traces of the elution buffer and the stripped detection complex.

-

-

Verification of Elution (Optional but Recommended):

-

Incubate the slide with only the Streptavidin-HRP and DAB substrate. The absence of signal confirms complete elution.

-

-

Proceed to Next Staining Round:

-

The slide is now ready for the next round of immunostaining, starting again from the protein blocking step.

-

This compound Detection and Elution Mechanism

Caption: Reversible binding and elution of the this compound system.

Conclusion and Future Perspectives